

Application Notes and Protocols for Monitoring Phenyl Methanesulfonate Reactions

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Compound of Interest

Compound Name: *Phenyl methanesulfonate*

Cat. No.: *B095244*

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Introduction

Phenyl methanesulfonate (PMS) is an important intermediate and reagent in organic synthesis, often utilized for the introduction of the methanesulfonyl group or as a leaving group in nucleophilic substitution reactions. Accurate monitoring of reactions involving PMS is crucial for optimizing reaction conditions, ensuring product quality, and minimizing the presence of unreacted starting materials or byproducts. This document provides detailed application notes and protocols for the analytical monitoring of **Phenyl methanesulfonate** reactions using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies

A variety of analytical techniques can be employed for the quantitative and qualitative analysis of **Phenyl methanesulfonate** and associated reactants and products. The choice of method depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the progress of organic reactions. For **Phenyl methanesulfonate**, a reverse-phase HPLC method is generally suitable, allowing

for the separation of PMS from both more polar starting materials (like phenol) and potentially less polar products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Phenyl methanesulfonate is amenable to GC analysis, and the mass spectrometer provides excellent selectivity and sensitivity for its detection and quantification, even in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time information on the conversion of reactants to products without the need for sample workup. Both ¹H and ¹³C NMR can be used to track the unique signals of **Phenyl methanesulfonate** and other species in the reaction mixture.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods. It is important to note that the data for HPLC and GC-MS are adapted from validated methods for structurally related methanesulfonate esters (methyl methanesulfonate and ethyl methanesulfonate) and should be validated specifically for **Phenyl methanesulfonate** in the user's laboratory.[1][2][3]

Table 1: HPLC Method Performance (Adapted for PMS)

Parameter	Typical Performance
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	~0.3 µg/mL
Limit of Quantitation (LOQ)	~1.0 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	95 - 105%

Table 2: GC-MS Method Performance (Adapted for PMS)

Parameter	Typical Performance
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	~0.1 ppm
Limit of Quantitation (LOQ)	~0.3 ppm
Precision (%RSD)	< 5%
Accuracy (% Recovery)	90 - 110%

Table 3: In-Situ NMR Monitoring

Parameter	Description
Time Resolution	Seconds to minutes, depending on the number of scans
Quantification	Relative concentration determined by signal integration
Key Nuclei	^1H , ^{13}C

Experimental Protocols

Protocol 1: HPLC Monitoring of a Phenyl Methanesulfonate Reaction

This protocol is adapted from a reverse-phase HPLC method for methanesulfonamide, N-phenyl-, a structurally similar compound.[4]

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Newcrom R1, 4.6 x 150 mm, 5 μm (or equivalent C18 column).[4]

- Mobile Phase: Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[\[4\]](#) A typical starting gradient could be 50:50 Acetonitrile:Water, adjusted as needed for optimal separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.

2. Sample Preparation:

- Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
- Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL) to prevent further reaction.
- Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. Analysis:

- Inject the prepared sample onto the HPLC system.
- Monitor the chromatogram for the peaks corresponding to the starting materials (e.g., phenol), **Phenyl methanesulfonate**, and the product(s).
- Quantify the peak areas to determine the relative concentrations of each component over time.

Protocol 2: GC-MS Monitoring of a Phenyl Methanesulfonate Reaction

This protocol is based on methods developed for other alkyl and aryl methanesulfonates.[\[3\]](#)[\[5\]](#)

1. Instrumentation and Conditions:

- GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
- Column: A DB-624 capillary column (30 m x 0.32 mm, 1.8 μ m) or equivalent.[\[5\]](#)
- Carrier Gas: Helium at a constant flow rate of 2 mL/min.[\[5\]](#)
- Oven Temperature Program:
 - Initial temperature: 110 °C, hold for 5 min.
 - Ramp: 25 °C/min to 225 °C.
 - Final hold: 5 min at 225 °C.
- Injector Temperature: 200 °C.
- MS Interface Temperature: 270 °C.[\[5\]](#)
- Ion Source Temperature: 230 °C.[\[5\]](#)
- Injection Mode: Splitless or split (e.g., 10:1), depending on the concentration.
- MS Detection: Selective Ion Monitoring (SIM) mode for enhanced sensitivity. Key ions for **Phenyl methanesulfonate** would include its molecular ion and characteristic fragment ions.

2. Sample Preparation:

- Withdraw an aliquot from the reaction mixture.
- Quench the reaction by diluting in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- If necessary, perform a liquid-liquid extraction to isolate the analytes of interest from non-volatile components of the reaction mixture.
- Dry the organic extract over anhydrous sodium sulfate and dilute to a final known concentration.

3. Analysis:

- Inject the prepared sample into the GC-MS.
- Monitor the total ion chromatogram (TIC) and extracted ion chromatograms for the components of interest.
- Use a calibration curve prepared with standards of known concentrations to quantify **Phenyl methanesulfonate**.

Protocol 3: In-Situ NMR Monitoring of Phenyl Methanesulfonate Synthesis

This protocol describes the monitoring of the synthesis of **Phenyl methanesulfonate** from phenol and methanesulfonyl chloride.[6]

1. Instrumentation and Setup:

- NMR Spectrometer: A standard NMR spectrometer equipped for kinetic measurements.
- NMR Tube: A 5 mm NMR tube.
- Solvent: A deuterated solvent that is inert to the reaction conditions (e.g., CDCl_3 or Acetone- d_6).

2. Sample Preparation and Reaction Initiation:

- In the NMR tube, dissolve a known amount of phenol in the deuterated solvent.
- Acquire an initial ^1H NMR spectrum to serve as the $t=0$ reference.
- Carefully add a stoichiometric amount of methanesulfonyl chloride and a suitable base (e.g., triethylamine) to the NMR tube.
- Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.

3. Data Acquisition and Analysis:

- Acquire a series of ^1H NMR spectra over the course of the reaction.

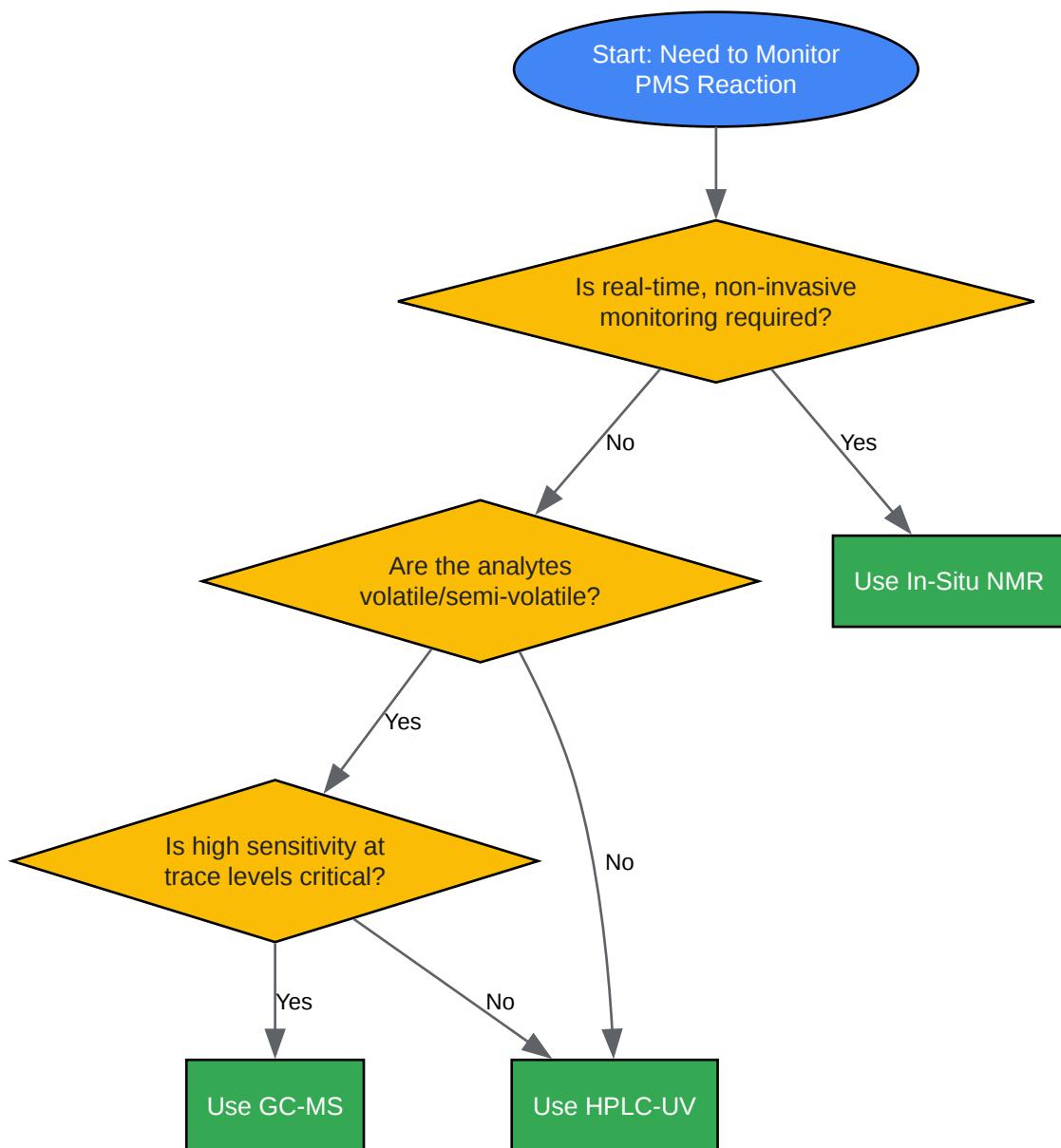
- Process the spectra (phasing, baseline correction).
- Integrate the signals corresponding to a non-overlapping proton on the phenol starting material and a unique proton signal on the **Phenyl methanesulfonate** product (e.g., the methyl protons of the sulfonate group).
- Plot the relative integrals of the reactant and product signals as a function of time to monitor the reaction progress and determine kinetics. The ^1H NMR spectrum of **Phenyl methanesulfonate** in CDCl_3 shows characteristic peaks at approximately δ 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H), and 3.14 (s, 3H, CH_3).[6]

Visualizations



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Caption: Workflow for in-situ NMR monitoring of **Phenyl methanesulfonate** synthesis.



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Caption: Decision tree for selecting an analytical method for PMS reaction monitoring.

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